7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile
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Overview
Description
7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The specific pathways and molecular interactions depend on the functional groups present and the biological context. For example, benzofuran derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the methoxy and carbonitrile substituents.
2,3-Dihydrobenzofuran: A reduced form of benzofuran without the methoxy and carbonitrile groups.
7-Methoxybenzofuran: Similar to 7-Methoxy-2,3-dihydrobenzofuran-5-carbonitrile but without the dihydro and carbonitrile functionalities.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h4-5H,2-3H2,1H3 |
InChI Key |
LHYFJVFGVROZGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCC2)C#N |
Origin of Product |
United States |
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